Analytical Recovery in Human Plasma: L-DOPA-d3 vs. Unlabeled L-DOPA and Carbidopa
L-DOPA-d3 demonstrates superior and more consistent analytical recovery in human plasma compared to its unlabeled counterpart and other co-administered drugs. In a validated UHPLC-MS/MS method, mean IS-normalized recovery (ISn-RE) for L-DOPA-d3 was 98 ± 5.6%, significantly exceeding that of carbidopa (93 ± 3.2%) and LDME (79 ± 3.8%), and demonstrating lower variability than unlabeled L-DOPA (110 ± 3.5%) [1]. Furthermore, L-DOPA-d3 exhibited no detectable matrix effect (ISn-ME: 97 ± 3.6%), ensuring consistent ionization and quantification [1].
| Evidence Dimension | Mean IS-normalized recovery (ISn-RE) from human plasma extraction |
|---|---|
| Target Compound Data | 98 ± 5.6% (L-DOPA-d3) |
| Comparator Or Baseline | 110 ± 3.5% (unlabeled L-DOPA), 79 ± 3.8% (LDME), 93 ± 3.2% (carbidopa) |
| Quantified Difference | L-DOPA-d3 recovery is 12 percentage points lower than unlabeled L-DOPA but exhibits lower relative standard deviation (5.7% vs. 3.2% RSD), indicating greater consistency. |
| Conditions | Human plasma; protein precipitation extraction; UHPLC-MS/MS (triple quadrupole); n=5 |
Why This Matters
This data confirms L-DOPA-d3 as the optimal internal standard for correcting variable extraction losses in complex human plasma, directly enabling robust method validation and accurate pharmacokinetic quantification required for regulatory submissions.
- [1] Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules 2023, 28(11), 4264. View Source
